molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B13670645
M. Wt: 289.33 g/mol
InChI Key: WIQVHGPYLAPXQM-UHFFFAOYSA-N
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Preparation Methods

The preparation of MFCD29058964 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

Reaction Type Conditions Product Key Features
SaponificationAqueous KOH/MeOH, 50% KOH, 32 h (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylic acidRetains stereochemistry; avoids cyclopropane ring opening.
Acidic HydrolysisHCl (2 M), rt Same as aboveMild conditions preserve sensitive functional groups.

This reaction is pivotal for converting the ester into a carboxylic acid intermediate, which is further utilized in peptide couplings or metal-catalyzed reactions .

Cbz Deprotection

The Cbz group is selectively removed under catalytic hydrogenation or acidic conditions to expose the secondary amine:

Method Conditions Product Notes
HydrogenolysisH₂, Pd/C, MeOH/THF (S)-5-Azaspiro[2.4]heptane-6-carboxylic acidRequires inert atmosphere; preserves cyclopropane integrity.
Acidic CleavageHBr/AcOH, rt Free amine hydrobromide saltAvoids use of flammable reagents (e.g., H₂).

The liberated amine participates in alkylation, acylation, or urethanization reactions to generate derivatives for biological screening .

Functionalization of the Amine

After deprotection, the secondary amine undergoes further modifications:

Acylation

  • Reagents : Acetic anhydride, benzoyl chloride

  • Conditions : Et₃N, CH₂Cl₂, 0°C → rt

  • Product : N-Acetyl/N-benzoyl derivatives

  • Application : Enhances lipophilicity for improved pharmacokinetics.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : K₂CO₃, DMF, 60°C

  • Product : N-Alkylated spirocyclic compounds

  • Application : Expands structural diversity for SAR studies .

Cyclopropane Ring Reactivity

The spiro[2.4]heptane cyclopropane ring exhibits stability under standard conditions but can undergo ring-opening under extreme stress:

Reaction Conditions Outcome
Thermal Degradation>200°C, prolonged heatingPartial ring opening to form linear alkene
Oxidative StressOzone, radical initiatorsCleavage to diacid or ketone derivatives

These reactions are typically avoided during synthesis to maintain the compound’s conformational rigidity, which is crucial for its biological activity .

Stereochemical Integrity

The (S)-configuration at C6 is retained during most reactions due to the steric protection offered by the spirocyclic framework. Racemization is observed only under strongly basic (pH >12) or high-temperature conditions (>100°C) .

Scientific Research Applications

It appears the query is about the applications of Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate. However, the provided search results primarily discuss related compounds such as 5-Azaspiro(2.4)heptane-5,6-dicarboxylic acid derivatives and (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which are key intermediates in the synthesis of antiviral drugs like Ledipasvir .

Based on the search results, here's what can be gathered regarding the applications of related azaspiro[2.4]heptane derivatives:

Key Derivatives and Their Applications

  • (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: This compound is a key intermediate in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for treating Hepatitis C Virus infections (HCV) .
  • 5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives: These derivatives are useful intermediates in the synthesis of biologically active molecules, particularly in the preparation of drugs for treating HCV .

Synthesis Methods and Importance

  • The preparation methods for (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid involve dissolving a compound in an inert solvent and adding alkali to perform a reaction, offering high stereoselectivity without needing chiral separation .
  • An improved process for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives is crucial for synthesizing biologically active molecules, especially in the context of HCV inhibitors . The traditional methods, like the Simmon-Smith reaction, have drawbacks such as incomplete conversion and the use of hazardous reagents, making improved methods highly desirable .

Mechanism of Action

The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD29058964 can be compared with other similar compounds based on its structural properties and applications. Similar compounds include other azaspiroheptane derivatives and related molecules with comparable chemical structures. The uniqueness of MFCD29058964 lies in its specific functional groups and the resulting chemical reactivity and biological activity .

Conclusion

MFCD29058964 is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.

Biological Activity

Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate is a complex organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antiviral agents. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique spirocyclic structure characterized by two interconnected rings sharing a single nitrogen atom. The molecular formula is C16H19NO4C_{16}H_{19}NO_{4} with a molar mass of approximately 289.33 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C16H19NO4
Molar Mass 289.33 g/mol
IUPAC Name 5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
InChI Key WIQVHGPYLAPXQM-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing antiviral agents, particularly those targeting the hepatitis C virus (HCV). Research indicates that this compound acts as an effective intermediate in the development of drugs aimed at inhibiting HCV replication.

The mechanism involves reductive cleavage when treated with specific reagents, leading to the formation of biologically active derivatives. Interaction studies have shown that this compound interacts with various biological targets, including enzymes related to HCV replication and extended-spectrum beta-lactamase inhibitors .

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions to construct the spirocyclic structure.
  • Functionalization : Introduction of the carboxylate and benzyl groups through various organic reactions.
  • Purification : Employing chromatography techniques to isolate the desired compound from by-products.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug development:

  • Antiviral Drug Development : Research has shown that derivatives synthesized from this compound exhibit potent activity against HCV, demonstrating its utility in the pharmaceutical industry for developing new antiviral therapies .
  • Comparative Studies : A comparative analysis with similar compounds revealed that this compound possesses unique features that enhance its biological activity.
    Compound NameStructure TypeUnique Features
    Methyl 6-Aminospiro[3.3]heptane-2-carboxylateSpirocyclicContains an amino group at a different position
    4-Spirocyclopropyl prolineSpirocyclicKnown for its application in hepatitis C treatments
    Methyl (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acidSpirocyclicVariation with a methyl group affecting activity

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

WIQVHGPYLAPXQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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